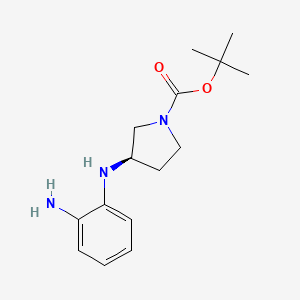

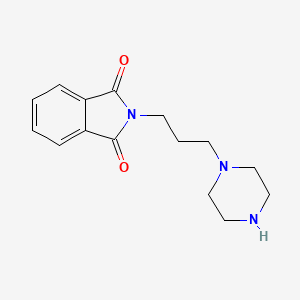

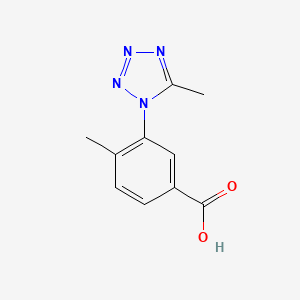

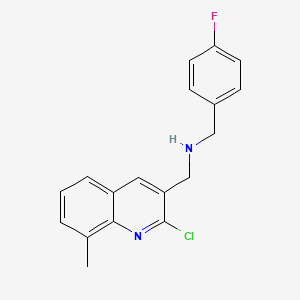

2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione

Übersicht

Beschreibung

Isoindoline-1,3-dione derivatives are an important group of medicinal substances . They are present in a wide array of bioactive molecules and have been the focus of much research .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves various methods of analysis such as HNMR, CNMR, and FT-IR . For instance, 2-(1,3-Dioxoisoindolin-2-yl)-N-(pyridin-4-ylmethyl)acetamide and 2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl) acetamide were synthesized via an amidation reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) .Molecular Structure Analysis

The structure of the title compound, 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, was characterized by proton nuclear magnetic resonance spectroscopy (NMR) and single crystal x-ray diffraction method . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .Chemical Reactions Analysis

The presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction according to the mechanism described by Mannich . The incorporation of fluorine was found to significantly reduce the pKa of the compounds .Physical And Chemical Properties Analysis

The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule . Chemical shifts were calculated and reported in δ ppm in comparison to the internal standard tetramethylsilane (TMS) .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Arylpiperazine derivatives, including compounds related to 2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione, have demonstrated antitumor activity. They were synthesized and their molecular structures were determined through crystallography, revealing significant conformational and configurational properties influenced by halogen atoms (Zhou et al., 2017).

Crystal Structure Analysis

The crystal structures of isomers of arylpiperazine structures have been analyzed, providing insights into the molecular bending and formation of supramolecular synthons in these compounds. This research contributes to the understanding of the structural properties of compounds like this compound (Karolak‐Wojciechowska et al., 2010).

Luminescent Properties and Electron Transfer

Research on piperazine substituted naphthalimide model compounds, which are structurally similar to this compound, has explored their luminescent properties and photo-induced electron transfer. These studies contribute to the understanding of fluorescence and charge separation in related compounds (Gan et al., 2003).

Anticonvulsant Properties

The synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, closely related to this compound, have been studied. This research provides insights into the potential therapeutic applications of these compounds in treating seizures (Kamiński et al., 2011).

Antimicrobial Activity

A study has determined the structure and antimicrobial activity of a compound closely related to this compound. This research contributes to understanding the potential use of such compounds in combating microbial infections (Ghabbour & Qabeel, 2016).

Wirkmechanismus

Target of Action

The primary target of 2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Result of Action

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione are largely unexplored. For instance, some isoindoline derivatives have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters .

Cellular Effects

Some isoindoline derivatives have been found to cause a significant loss of cell viability as the concentration of the compound increased .

Molecular Mechanism

Some isoindoline derivatives have been found to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .

Temporal Effects in Laboratory Settings

It is known that the effects of some isoindoline derivatives can change over time .

Dosage Effects in Animal Models

Some isoindoline derivatives have been found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine at a dosage of 254 µmol/kg .

Metabolic Pathways

It is known that isoindoline derivatives are synthesized through various pathways .

Transport and Distribution

It is known that some isoindoline derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that some isoindoline derivatives can be directed to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2-(3-piperazin-1-ylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c19-14-12-4-1-2-5-13(12)15(20)18(14)9-3-8-17-10-6-16-7-11-17/h1-2,4-5,16H,3,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHBTIYXNWOQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine](/img/structure/B3069877.png)

![3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol](/img/structure/B3069900.png)